1,2,4-Triazolidine-3,5-dione, ion(1-)
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
133476-04-7 |
|---|---|
Molecular Formula |
C2H2N3O2- |
Molecular Weight |
100.06 g/mol |
IUPAC Name |
5-oxo-1,4-dihydro-1,2,4-triazol-3-olate |
InChI |
InChI=1S/C2H3N3O2/c6-1-3-2(7)5-4-1/h(H3,3,4,5,6,7)/p-1 |
InChI Key |
UDATXMIGEVPXTR-UHFFFAOYSA-M |
Canonical SMILES |
C1(=O)NC(=NN1)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 1,2,4 Triazolidine 3,5 Dione and Its Anionic Forms
Direct Synthesis Routes to 1,2,4-Triazolidine-3,5-dione (Urazole) Precursors
The initial formation of the core urazole (B1197782) ring or its substituted precursors can be accomplished through several direct synthetic routes.
The parent compound, 1,2,4-triazolidine-3,5-dione (urazole), can be synthesized through the condensation of biuret (B89757) with hydrazine (B178648). chemrxiv.org This reaction typically involves heating the reactants, for instance, by warming hydrazine hydrate (B1144303) and biuret in a sealed tube to form the heterocyclic ring. chemrxiv.org While condensation reactions are a common strategy for forming heterocyclic rings, the direct condensation of urea (B33335) with glyoxal (B1671930) is more typically associated with the formation of dihydroxy-imidazolidinone structures rather than the urazole ring. rsc.org
Multi-step procedures are frequently employed for the synthesis of 4-substituted urazoles, particularly those derived from anilines or other primary amines. A common and efficient three-step sequence begins with the aniline (B41778) derivative. rsc.orgidk.org.rs
Carbamate (B1207046) Formation : The starting aniline is reacted with a chloroformate, such as 4-nitrophenyl chloroformate or ethyl chloroformate, to produce the corresponding carbamate derivative. rsc.orgnih.gov
Semicarbazide (B1199961) Synthesis : The isolated carbamate is then treated with ethyl carbazate (B1233558) to form a substituted semicarbazide. rsc.orgnih.gov
Cyclization : The final step involves the cyclization of the semicarbazide, which furnishes the desired 4-substituted 1,2,4-triazolidine-3,5-dione in high yields. rsc.orgnih.gov
This methodical approach allows for the synthesis of derivatives that may not be accessible through other routes. For example, 4-(2-nitrophenyl)semicarbazide, a precursor to the corresponding urazole, was successfully obtained from 2-nitroaniline (B44862) using this method, whereas its synthesis from 2-nitrobenzoic acid was not feasible. ub.edu
Hydrazine derivatives are also key starting materials. The first reported synthesis of a urazole involved the reaction of phenylhydrazine (B124118) hydrochloride and urea to produce 1-phenylurazole. chemrxiv.org
| Starting Material | Key Reagents | Intermediate | Product | Reference |
|---|---|---|---|---|
| Aniline Derivatives | 1. Ethyl Chloroformate 2. Ethyl Carbazate | Carbamate, Semicarbazide | 4-Substituted Phenyl Urazoles | nih.gov |
| Aniline Derivatives | 1. 4-Nitrophenyl Chloroformate 2. Ethyl Carbazate | Carbamate, Semicarbazide | 4-Substituted Phenyl Urazoles | rsc.org |
| Phenylhydrazine Hydrochloride | Urea | Not Isolated | 1-Phenylurazole | chemrxiv.org |
To improve efficiency and scalability, one-pot procedures have been developed that combine the multiple steps of substituted urazole synthesis into a single reaction vessel without the need to isolate intermediates. nih.govnih.gov In this approach, an aniline derivative is reacted with ethyl chloroformate, followed by the addition of ethyl carbazate, leading to the in-situ formation of the semicarbazide, which then cyclizes to the final 4-substituted urazole. nih.govnih.gov This streamlined process offers significant advantages by reducing reaction time, minimizing solvent use, and simplifying the purification process. nih.gov Yields for these one-pot syntheses of various 4-substituted phenyl urazoles can range from 28% to 92%, demonstrating broad applicability. nih.gov
Sustainable one-pot methods have also been developed, focusing on avoiding hazardous reagents like isocyanates. isres.orgresearchgate.net One such method, particularly suitable for bulk synthesis of urazoles like butyl, cyclohexyl, or benzyl (B1604629) urazole, is performed without a solvent and results in high yields, typically between 87% and 96%. isres.orgclockss.org
Recent research has focused on developing more sustainable and improved synthetic routes to urazoles that avoid the use of toxic and hazardous isocyanates. isres.orgclockss.org Two complementary, isocyanate-free synthesis routes have been established using diphenyl carbonate as a key reagent. isres.orgresearchgate.net
These methods start from a wide range of amines and are characterized by being largely solvent-free, high-yielding, and proceeding in an equimolar fashion. isres.orgclockss.org One route is designed for the efficient, one-pot synthesis of bulk urazoles with yields up to 96%. isres.orgresearchgate.net A second, complementary route allows for the incorporation of diverse functionalities into the urazole structure, also with high yields. isres.orgclockss.org Other improved methods include a general two-step scheme where a primary amine is first reacted with phenyl chloroformate to produce a diphenyl (N-substituted)imidodicarbonate, which is subsequently cyclized with hydrazine to yield the N4-substituted urazole.
| Methodology | Key Reagent | Advantages | Typical Yields | Reference |
|---|---|---|---|---|
| Isocyanate-Free Route 1 | Diphenyl Carbonate | Sustainable, Solvent-Free, One-Pot | 87% - 96% | isres.org |
| Isocyanate-Free Route 2 | Diphenyl Carbonate | Allows for Functionalization | Up to 95% | isres.org |
| Imidodicarbonate Route | Phenyl Chloroformate, Hydrazine | General, Mild Conditions | Not specified |
Generation of the 1,2,4-Triazolidine-3,5-dione, ion(1-)
The anionic form of urazole, 1,2,4-triazolidine-3,5-dione, ion(1-), is readily generated due to the notable acidity of the N-H protons on the heterocyclic ring. isres.orgclockss.org The pKa of urazole is in the range of 5-6, facilitating deprotonation under basic conditions. isres.org
The generation of the urazole anion, or urazolide, is typically achieved through straightforward acid-base chemistry using a suitable base to deprotonate one of the nitrogen atoms. Strong basic conditions are effective for this transformation. isres.org
A clear example involves the conversion of a polymer-bound semicarbazide precursor into the urazole salt. isres.org In this process, the material is treated with a strong base, such as potassium carbonate (K2CO3), in a solvent like ethanol (B145695) or water under reflux. isres.org This reaction deprotonates the newly formed urazole ring, yielding the potassium salt of the urazole, which exists as an ionic pair within the material. isres.org The urazole anion can be converted back to its neutral, acidic form by treatment with a strong acid, such as hydrochloric acid (HCl). chemrxiv.orgisres.org This reversible deprotonation highlights the acidic character of the urazole N-H protons and provides a direct chemical strategy for generating the 1,2,4-triazolidine-3,5-dione anion. isres.org
Electrochemical Generation of Anionic and Radical Anionic Species
The electrochemical reduction of 1,2,4-triazolidine-3,5-dione derivatives, particularly 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (a well-studied analogue), provides a pathway to generate its anionic and radical anionic species. Under aprotic conditions, the electroreduction initiates a chain reaction. The process begins with the formation of a radical anion of the starting compound. researchgate.net This initial species is involved in a rapid, reversible dimerization to form a π-dimer. researchgate.net
This π-dimer of the radical anions subsequently undergoes a slower conversion into a more stable key intermediate, a σ-dimeric dianion. researchgate.net This σ-dimeric dianion then functions as an electron donor, transferring an electron to a neutral molecule of the starting 4-phenyl-1,2,4-triazoline-3,5-dione. This electron transfer regenerates a radical anion to continue the chain and converts the dianion into a separated dimeric radical anion, which ultimately leads to the final product, triazolo[1,2-a]triazole-1,3,5,7-tetraone. researchgate.net
A significant aspect of this electrochemical process is the phenomenon of "electron upconversion," where the radical anion of the product is formed at a potential significantly different from that of the initial radical anion. The difference in the formation potentials between the radical anion of the starting material and the radical anion of the final product has been measured at 2.39 V. researchgate.net This large potential difference corresponds to an energy upconversion value of over 50 kcal mol⁻¹. researchgate.net Studies using cyclic voltammetry have been instrumental in elucidating this complex reaction mechanism. researchgate.net
| Step | Process | Intermediate/Product Species | Key Observation |
|---|---|---|---|
| 1 | Initial Electroreduction | Radical Anion (A•⁻) | Initiates a chain reaction. researchgate.net |
| 2 | Dimerization | π-Dimer of Radical Anions | Rapid and reversible process. researchgate.net |
| 3 | Conversion | σ-Dimeric Dianion | Relatively slow conversion from the π-dimer. researchgate.net |
| 4 | Electron Transfer | Radical Anion of Product (B•⁻) | The σ-dimeric dianion acts as an electron donor to the starting material. researchgate.net |
| 5 | Final Product Formation | Triazolo[1,2-a]triazole-1,3,5,7-tetraone | Potential difference between A•⁻ and B•⁻ formation is 2.39 V. researchgate.net |
Computational and Theoretical Investigations of 1,2,4 Triazolidine 3,5 Dione Anion Reactivity and Structure
Quantum Chemical Calculations for Electronic Structure and Anion Stability
Quantum chemical calculations are fundamental to understanding the electronic environment of the 1,2,4-triazolidine-3,5-dione anion and the factors contributing to its stability. These methods allow for the precise determination of molecular geometry and the distribution of electrons within the molecule.
Density Functional Theory (DFT) calculations, specifically at the B3LYP/cc-pVTZ level, have been employed to investigate the structure of the urazole (B1197782) anion. nih.gov These studies have established that deprotonation occurs preferentially at the N1 position rather than the N4 position, leading to the more stable tautomer of the anion. nih.gov This finding is crucial as the site of deprotonation dictates the anion's subsequent reactivity and electronic properties. The stability of this N1-deprotonated species is a key factor in its prevalence in chemical reactions.
The stability of the 1,2,4-triazolidine-3,5-dione anion is significantly influenced by the delocalization of the negative charge across the heterocyclic ring. Upon deprotonation at N1, the resulting negative charge is not localized on the nitrogen atom but is distributed over the adjacent carbonyl groups (C=O) and the nitrogen atoms of the triazole ring. This delocalization spreads the electron density, reducing electron-electron repulsion and thereby stabilizing the anion.
This charge delocalization also imparts a degree of aromatic character to the ring system. Aromaticity, the property of cyclic, planar molecules with a ring of resonance bonds that gives them increased stability, can be evaluated computationally using indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). rsc.orgresearchgate.netineosopen.org HOMA values close to 1 indicate a high degree of aromaticity, while negative NICS values, particularly when calculated 1 Å above the ring center (NICS(1)), are indicative of a diatropic ring current, a hallmark of aromaticity. rsc.orgnih.gov While specific HOMA and NICS values for the 1,2,4-triazolidine-3,5-dione anion are not extensively reported in the literature, the planar structure and the presence of 6 π-electrons (including the lone pair from the deprotonated nitrogen and π-electrons from the two carbonyl groups and the N=N double bond in a resonance contributor) suggest that the anion possesses considerable aromatic character, which is a major contributor to its stability.
Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. nih.gov It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. For the 1,2,4-triazolidine-3,5-dione anion acting as a nucleophile, its reactivity is governed by its HOMO.
The energy of the HOMO is indicative of the molecule's ability to donate electrons; a higher HOMO energy corresponds to a more reactive nucleophile. The HOMO-LUMO gap, the energy difference between these two orbitals, is a measure of the molecule's kinetic stability. irjweb.comsapub.org A smaller gap suggests that the molecule is more polarizable and more reactive. sapub.org
In the 1,2,4-triazolidine-3,5-dione anion, the HOMO is expected to have significant electron density on the nitrogen and oxygen atoms, making these the primary sites for nucleophilic attack. The specific energy of the HOMO and the HOMO-LUMO gap can be calculated using DFT methods. For example, a DFT study on a related triazine derivative calculated a HOMO-LUMO gap of 4.4871 eV, indicating significant chemical reactivity. irjweb.com While specific values for the urazole anion require dedicated calculations, FMO analysis provides a robust theoretical framework for predicting its behavior in chemical reactions, identifying the most probable sites of interaction and the relative reactivity.
Table 1: Key Computational Parameters for Anion Analysis
| Parameter | Theoretical Method | Significance | Typical Finding for Triazoles/Anions |
|---|---|---|---|
| Optimized Geometry | DFT (e.g., B3LYP/cc-pVTZ) | Determines the most stable molecular structure and bond lengths/angles. | Planar ring structure; N1 is the primary site of deprotonation. nih.gov |
| HOMO Energy | DFT, Hartree-Fock | Indicates nucleophilicity; higher energy means greater reactivity. | High energy level, reflecting good electron-donating capability. nih.gov |
| LUMO Energy | DFT, Hartree-Fock | Indicates electrophilicity; lower energy means greater reactivity. | --- |
| HOMO-LUMO Gap | DFT, Hartree-Fock | Relates to kinetic stability and chemical reactivity; smaller gap suggests higher reactivity. sapub.org | A relatively small gap indicates a reactive species. irjweb.com |
| Aromaticity Indices (HOMA, NICS) | DFT (GIAO for NICS) | Quantifies the degree of aromatic stabilization. | Negative NICS and HOMA values approaching 1 would indicate aromatic character. rsc.orgnih.gov |
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
DFT has become an indispensable tool for mapping out the intricate details of chemical reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, DFT allows chemists to construct a complete potential energy surface for a reaction, providing deep insights into its feasibility and kinetics.
A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state (TS). The characterization of this TS is a central goal of mechanistic studies. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, which possesses exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. researchgate.net
For reactions involving the 1,2,4-triazolidine-3,5-dione anion, such as nucleophilic substitution or addition, DFT can be used to model the entire reaction pathway. For instance, in a nucleophilic aromatic substitution (SNAr) reaction, DFT calculations can distinguish between a stepwise mechanism, involving a stable Meisenheimer intermediate, and a concerted mechanism where bond formation and bond breaking occur simultaneously. nih.govresearchgate.net Studies on related azole nucleophiles have shown that these SNAr reactions can even proceed through a "borderline" mechanism, highlighting the nuanced insights that DFT can provide. nih.gov By calculating the Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state, the rate of the reaction can be predicted.
One of the powerful applications of DFT is the prediction of spectroscopic data, which can be directly compared with experimental results for validation. After performing a geometry optimization, frequency calculations can be performed to predict the infrared (IR) and Raman spectra of a molecule. nih.gov
For the 1,2,4-triazolidine-3,5-dione anion, DFT calculations have been shown to provide vibrational spectra that are in excellent agreement with experimental data. nih.gov A study by Ryall et al. reported the solid-state IR and Raman spectra of the urazole anion and compared them with spectra computed at the B3LYP/cc-pVTZ level. nih.gov The close correspondence between the calculated and observed frequencies allowed for a detailed and confident assignment of the vibrational modes, such as the characteristic C=O and N-H stretches and various ring vibrations. nih.gov Discrepancies between calculated and experimental values are often systematic and can be corrected using empirical scaling factors, leading to highly accurate predictions. mdpi.com
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for the 1,2,4-Triazolidine-3,5-dione Anion
| Vibrational Mode | Experimental IR Frequency (cm⁻¹) | Experimental Raman Frequency (cm⁻¹) | Calculated (B3LYP/cc-pVTZ) Frequency (cm⁻¹) |
|---|---|---|---|
| C=O symmetric stretch | 1658 | 1660 | 1673 |
| C=O asymmetric stretch | 1572 | Not observed | 1582 |
| Ring symmetric stretch | 1481 | 1485 | 1490 |
| Ring asymmetric stretch | 1370 | 1373 | 1375 |
| N-H in-plane bend | 1288 | Not observed | 1295 |
| Ring breathing | Not observed | 998 | 1001 |
(Data adapted from Ryall et al., Spectrochimica Acta Part A, 2011) nih.gov
Mechanistic Insights from Theoretical Modeling
Theoretical modeling synthesizes the information from electronic structure calculations, FMO analysis, and reaction pathway explorations to build a comprehensive picture of the chemical behavior of the 1,2,4-triazolidine-3,5-dione anion.
A key insight derived from these models is the confirmation of the anion's structure and the nature of its nucleophilicity. Calculations confirm that the N1-deprotonated anion is the most stable form, and FMO theory predicts that the negative charge, and thus the nucleophilic character, is distributed across the N1, N2, and oxygen atoms. This delocalization stabilizes the anion but also means it can act as a multi-dentate nucleophile, potentially reacting at different sites depending on the electrophile and reaction conditions (hard vs. soft electrophiles).
Furthermore, theoretical studies on the mechanisms of analogous azole anions in SNAr reactions suggest that the pathway can be highly dependent on the substrate and reaction conditions. nih.gov The possibility of concerted or borderline mechanisms, rather than a simple stepwise process, implies that the stability of the potential Meisenheimer intermediate is not always sufficient to render it a true intermediate. nih.gov This understanding is critical for predicting reactivity and selectivity in synthetic applications. The transition state geometries predicted by DFT can reveal the degree of bond formation and cleavage at the highest point of the energy barrier, offering a detailed snapshot of the key bond-reorganization events that control the reaction outcome. By understanding these subtle electronic and structural factors, chemists can better predict and control the reactions of this important chemical entity.
Analysis of Electron Upconversion Processes and Energy Landscapes
Computational and experimental studies have revealed that derivatives of 1,2,4-triazolidine-3,5-dione are potent participants in chemical processes involving electron upconversion. researchgate.net This phenomenon is observed during the electroreduction of compounds like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) in aprotic conditions, which initiates a chain reaction. researchgate.net The mechanism involves the transformation of the initially formed radical anion of the starting material into the radical anion of the product, triazolo[1,2-a]triazole-1,3,5,7-tetraone. researchgate.net A significant difference in the formation potentials between these two radical anions has been measured, which corresponds to a substantial electron upconversion value. researchgate.net Theoretical predictions had previously suggested that triazolinediones would be highly effective in reactions accompanied by electron upconversion, an assumption later confirmed by experimental results. researchgate.net
Table 1: Electrochemical Data for Electron Upconversion
| Parameter | Value |
| Potential Difference (Radical Anion Formation) | 2.39 V |
| Corresponding Electron Upconversion Value | >50 kcal mol⁻¹ |
Studies of Dimerization Pathways involving Radical Anions
The chain reaction initiated by the electroreduction of 4-phenyl-1,2,4-triazoline-3,5-dione involves complex dimerization pathways. researchgate.net Cyclic voltammetry studies have been instrumental in elucidating the reaction mechanism. researchgate.net The process begins with the formation of the initial radical anions, which undergo a rapid and reversible dimerization to form a π-dimer. researchgate.net This π-dimer then converts, at a relatively slower rate, into a crucial intermediate for the entire process: a σ-dimeric dianion. researchgate.net
This σ-dimeric dianion functions as an electron donor, transferring an electron to a neutral molecule of the starting compound. researchgate.net In doing so, the dianion is transformed into a separated dimeric radical anion, which subsequently eliminates a molecule of nitrogen. researchgate.net This elimination step results in the formation of the product's radical anion, which continues the catalytic cycle by reducing another molecule of the initial substrate. researchgate.net This radical anion chain reaction effectively converts 1,2,4-triazolinediones into dimeric products, known as deaza dimers, with the loss of dinitrogen. researchgate.net
Table 2: Dimerization Pathway of the 1,2,4-Triazolidine-3,5-dione Radical Anion
| Step | Intermediate/Process | Description |
| 1 | Initial Radical Anion Formation | Electroreduction of the parent compound. |
| 2 | π-Dimer Formation | Rapid, reversible dimerization of radical anions. |
| 3 | σ-Dimeric Dianion Formation | Slow conversion from the π-dimer; acts as a key intermediate. researchgate.net |
| 4 | Electron Transfer | The σ-dimeric dianion donates an electron to the parent compound. researchgate.net |
| 5 | Separated Dimeric Radical Anion | Formed after the electron transfer. researchgate.net |
| 6 | Nitrogen Elimination | Loss of N₂ to form the product's radical anion. researchgate.net |
| 7 | Catalytic Cycle Propagation | The product's radical anion reduces the parent compound, continuing the chain. researchgate.net |
Computational Support for Diradical Intermediates
Computational studies and mechanistic investigations of reactions involving triazolinedione derivatives provide insights into the role of diradical intermediates. The reactivity of strained azo compounds, which can be synthesized from adducts of N-substituted 1,2,4-triazoline-3,5-diones, has offered significant mechanistic understanding regarding the reactivity of diradicals. mdpi.com
Furthermore, related azodicarbonyl compounds have been shown through computational and experimental studies to form triplet species, which are diradicals, upon photoexcitation. nih.govd-nb.info These triplet intermediates can then undergo addition reactions with other molecules, such as diazoalkanes, to form new products. nih.govd-nb.info While these studies focus on photochemically generated intermediates rather than the ground-state anion, they support the tendency of the core azo-functional group within these heterocyclic systems to participate in reactions via diradical species.
Assessment of Conformational and Steric Effects on Reactivity
The reactivity of the 1,2,4-triazolidine-3,5-dione core is significantly influenced by conformational and steric factors, as demonstrated in various computational and experimental studies. For instance, the reaction between N-methyl-1,2,4-triazoline-3,5-dione and tetracyclopropylethylene yields an unusual meso-ionic product instead of following expected reaction pathways. researchgate.net This deviation is attributed to the distinct conformational and steric properties of the cyclopropyl (B3062369) groups, which sterically hinder the typical reaction course. researchgate.net
Steric hindrance from bulky substituents can also directly impact reaction efficiency. In studies of related azodicarboxylates, replacing smaller ethyl groups with more sterically demanding isopropyl and tert-butyl groups led to a noticeable decrease in reaction yields. nih.gov Computational methods, such as molecular docking, are employed to systematically evaluate these effects. mdpi.com Such studies analyze how various substituents introduced to the molecular scaffold can alter steric hindrance and electronic properties, thereby influencing the molecule's binding and reactivity. mdpi.com
Table 3: Effect of Steric Hindrance on Reaction Yields of Azodicarboxylates
| Azodicarboxylate Derivative | Substituent | Relative Steric Hindrance |
| Diethyl azodicarboxylate (DEAD) | Ethyl | Low |
| Diisopropyl azodicarboxylate (DIAD) | Isopropyl | Medium |
| Di-tert-butyl azodicarboxylate (DTBAD) | tert-Butyl | High |
Note: Increased steric hindrance in DIAD and DTBAD was found to cause slightly decreased reaction yields compared to DEAD. nih.gov
Reaction Mechanisms and Pathways Involving the 1,2,4 Triazolidine 3,5 Dione Scaffold
Cycloaddition Reactions of 1,2,4-Triazoline-3,5-dione Derivatives
Cycloaddition reactions are a cornerstone of the chemical reactivity of 1,2,4-triazoline-3,5-dione derivatives. These reactions provide efficient routes to complex cyclic and heterocyclic molecules. The high reactivity of TADs allows them to participate in cycloadditions that are often difficult or impossible with less reactive reagents. uzhnu.edu.uaacgpubs.org
Diels-Alder Cycloadditions (as strong dienophiles)
N-substituted 1,2,4-triazoline-3,5-diones are exceptionally reactive dienophiles in [4+2] Diels-Alder cycloaddition reactions. rsc.orgwikipedia.org This high reactivity is attributed to the electron-withdrawing nature of the two carbonyl groups, which significantly lowers the energy of the LUMO of the N=N double bond. organic-chemistry.orgnih.gov This facilitates the interaction with the HOMO of a conjugated diene, leading to a rapid and often high-yielding reaction. alfa-chemistry.comstereoelectronics.org
The reaction proceeds via a concerted mechanism, where the formation of two new carbon-nitrogen sigma bonds occurs simultaneously. wikipedia.org This concerted nature leads to a high degree of stereospecificity. The reaction is typically a cis-addition with respect to the dienophile. alfa-chemistry.com
Table 1: Examples of Diels-Alder Reactions with 4-Phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD)
| Diene | Product | Reaction Conditions | Yield (%) |
| Cyclopentadiene | 3-Phenyl-3,5,6,7-tetrahydro-5,8-methano-1H- bohrium.commdpi.comacs.orgtriazolo[1,2-a]pyridazine-1,2(3H)-dione | -78 °C | Rapid |
| 1,3-Butadiene | 3-Phenyl-3,4,7,8-tetrahydro-1H- bohrium.commdpi.comacs.orgtriazolo[1,2-a]pyridazine-1,2(3H)-dione | Not specified | High |
| Anthracene | 9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic acid, N-phenylimide | Not specified | High |
Data compiled from multiple sources. acs.orgresearchgate.netrsc.org
The mechanism of the Diels-Alder reaction involving TADs can sometimes deviate from a purely concerted pathway and may involve a nonconcerted mechanism, particularly with certain substituted butadienes. acs.org The high reactivity of dienophiles like tetracyanoethylene and 4-phenyl-1,2,4-triazoline-3,5-dione has been studied in detail, with PTAD showing exceptionally high reactivity. researchgate.net This high reactivity makes TADs useful for trapping reactive intermediates and for the synthesis of complex polycyclic structures. nsf.gov
Hetero-Diels-Alder Reactions
In addition to reacting with all-carbon dienes, 1,2,4-triazoline-3,5-dione derivatives also readily participate in hetero-Diels-Alder reactions. In these reactions, one or more carbon atoms in the diene are replaced by a heteroatom, such as nitrogen or oxygen. nih.gov This provides a powerful method for the synthesis of various heterocyclic compounds.
For example, 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) reacts with 4-alkenylthiazoles in a hetero-Diels-Alder fashion to produce novel heteropolycyclic systems with high yields and stereocontrol. nih.gov The reaction proceeds through a suprafacial approach. Computational studies have shown that the mechanism can be either concerted or stepwise, depending on the substituents on the thiazole ring. nih.gov A concerted pathway via a highly asynchronous transition state is favored for 2-unsubstituted 4-vinyl and 4-styrylthiazoles. nih.gov However, for 2-methyl- or 2-phenyl-substituted 4-styrylthiazoles, both concerted and stepwise pathways are energetically similar. nih.gov
PTAD is a highly effective dienophile for these reactions, often leading to rapid transformations that require minimal purification. acs.orgresearchgate.net
Homo-Diels-Alder Reactions with Bicycloalkadienes
A notable variation of the Diels-Alder reaction involving 1,2,4-triazoline-3,5-dione derivatives is the homo-Diels-Alder reaction, which is a [2+2+2] cycloaddition. mdpi.com This reaction occurs with bicycloalkadienes, such as norbornadiene and its derivatives. bohrium.com N-substituted TADs are potent dienophiles for this transformation, leading to the formation of structurally interesting and strained heterocyclic molecules. mdpi.com
The reaction of N-methyl-1,2,4-triazoline-3,5-dione (MeTAD) with bicyclo[2.2.1]hepta-2,5-diene (norbornadiene) and bicyclo[2.2.2]octa-2,5-diene yields the expected homo-Diels-Alder adducts. bohrium.com However, the reaction with bicyclo[3.2.2]nona-6,8-diene results in a rearranged product, suggesting the involvement of an aziridinium (B1262131) imide intermediate. bohrium.com Computational studies support these experimental findings, indicating that subtle differences in transition state energies dictate the reaction pathway. bohrium.com
The presence of electron-withdrawing groups on the bicycloalkadiene can significantly slow down the reaction rate but still yield the homo-Diels-Alder adducts. mdpi.com However, very strong electron-withdrawing groups, such as two cyano groups, can completely inhibit the reaction. mdpi.com
Table 2: Homo-Diels-Alder Reactions of MeTAD with Bicycloalkadienes
| Bicycloalkadiene | Product Type |
| Bicyclo[2.2.1]hepta-2,5-diene | Homo-Diels-Alder adduct |
| Bicyclo[2.2.2]octa-2,5-diene | Homo-Diels-Alder adduct |
| Bicyclo[3.2.2]nona-6,8-diene | Rearranged adduct |
Data from Bohrium. bohrium.com
Formal [3+2] Cycloadditions Leading to Mesoionic Structures
Under specific conditions, 1,2,4-triazoline-3,5-dione derivatives can undergo formal [3+2] cycloaddition reactions, leading to the formation of mesoionic structures. rsc.org These reactions are less common than the [4+2] cycloadditions but offer a unique route to novel heterocyclic systems.
A notable example is the reaction of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) with alkynes in the presence of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP). rsc.orgrsc.org This reaction yields unprecedented mesoionic triazolones. The use of HFIP as a solvent is crucial for facilitating this unusual cycloaddition. rsc.org The resulting mesoionic structures have been characterized by X-ray diffraction analysis and their electronic properties investigated by Density Functional Theory (DFT) calculations. rsc.org These mesoionic triazolones are remarkably stable, in contrast to previously reported analogues. rsc.org
This formal [3+2] cycloaddition expands the synthetic utility of TADs beyond their well-established role in [4+2] cycloadditions and ene reactions. rsc.org
Ene Reactions of 1,2,4-Triazoline-3,5-dione Derivatives
1,2,4-Triazoline-3,5-dione derivatives are highly reactive enophiles in the ene reaction. wikipedia.org The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the ene) and a compound with a multiple bond (the enophile). wikipedia.org In this reaction, a new sigma bond is formed, the double bond of the ene shifts, and a hydrogen atom is transferred. wikipedia.org
The ene reaction of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) with alkenes containing allylic hydrogens is a well-studied transformation. acs.org This reaction is a convenient method for the synthesis of allylic amines from olefins. acs.org The reaction of PTAD with chiral allylic alcohols and their derivatives is highly diastereoselective and completely regioselective. acs.org The regioselectivity, leading to either 1,2- or 1,3-amino alcohols, can be controlled by the structure of the chiral allylic alcohol. acs.org
The mechanism of the ene reaction between triazolinediones and alkenes can be influenced by the solvent. researchgate.net In non-protic solvents, the reaction proceeds through the irreversible formation of an aziridinium imide intermediate in the rate-determining step, followed by a rapid hydrogen abstraction. researchgate.net In contrast, in polar protic solvents, hydrogen abstraction becomes the rate-limiting step. researchgate.net The reaction of PTAD with β-alkyl s-cis enones proceeds with the migration of the double bond to the β,γ-position and shows high chemoselectivity for enones that can adopt an s-cis conformation. researchgate.net
Table 3: Diastereoselectivity in the Ene Reaction of PTAD with Chiral Allylic Alcohols
| Chiral Allylic Alcohol Derivative | Diastereomeric Excess (de) (%) |
| Chiral allylic alcohols | 68-90 |
| Chiral allylic ethers | 34-66 |
| Chiral allylic acetates | 34-66 |
Data from ACS Publications. acs.org
The ene reaction of triazolinediones has been a subject of mechanistic studies to distinguish between concerted and stepwise pathways. acs.orgacs.org
Electrophilic Behavior Towards Olefins and Related Substrates
Derivatives of 1,2,4-triazoline-3,5-dione, such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), are potent electrophiles that readily react with a wide range of olefins. acgpubs.org These reactions often proceed through mechanisms that can be either concerted or stepwise, depending on the nature of the olefin and the reaction conditions. The high reactivity of TADs is attributed to the low-lying LUMO energy of the N=N bond within the cyclic structure. researchgate.net
The electrophilic addition of TADs to conjugated dienes is a well-studied process. For instance, the reaction of PTAD with substituted butadienes can proceed through a nonconcerted Diels-Alder mechanism. acs.org Similarly, reactions with α,β-unsaturated ketones can yield ene-type adducts, with the reaction proceeding with migration of the double bond. researchgate.netresearchgate.net The stereochemistry of the resulting products is often a key area of investigation in these cycloaddition reactions. acgpubs.org
The versatility of TADs in electrophilic additions extends to more complex systems. For example, they are known to react with bicycloalkadienes in homo-Diels-Alder reactions to produce strained heterocyclic compounds. mdpi.com Even aromatic substrates, which are typically less reactive towards electrophilic addition, can react with TADs under photochemical conditions. mdpi.com
Role of Aziridinium Imide Intermediates
In certain reactions of triazolinediones with olefins, the intermediacy of aziridinium imides has been proposed and investigated. These three-membered ring intermediates can play a crucial role in the reaction pathway, influencing the final product distribution. While aziridinium ions are known intermediates in various organic reactions, their involvement in TAD chemistry adds another layer of complexity to the mechanistic landscape. mdpi.comresearchgate.net
Redox Chemistry and Electron Transfer Processes
The 1,2,4-triazolidine-3,5-dione scaffold is also redox-active and can participate in a variety of electron transfer processes. These reactions are fundamental to its dehydrogenation and oxidation capabilities and have been explored through electrochemical methods.
Electrochemical Reduction Involving Radical Anions and Chain Reactions
The electrochemical reduction of 4-phenyl-1,2,4-triazoline-3,5-dione under aprotic conditions initiates a chain reaction. This process begins with the formation of a radical anion of the starting compound. researchgate.net This initial radical anion can then undergo further transformations, leading to a cascade of reactions.
A key feature of this process is the dimerization of the initially formed radical anions. This can occur through a rapid reversible dimerization to a π-dimer, which then slowly converts to a σ-dimeric dianion. researchgate.net This dianion is a crucial intermediate that acts as an electron donor to a molecule of the starting compound, propagating the chain reaction. researchgate.net This self-catalytic process is reflected in a significant decrease in the reduction current observed during cyclic voltammetry. researchgate.net
Electron Upconversion in Redox Transformations
A remarkable aspect of the electrochemical reduction of 4-phenyl-1,2,4-triazoline-3,5-dione is the phenomenon of electron upconversion. researchgate.net The chain reaction mechanism involves the transformation of the initially formed radical anion into the radical anion of the product, triazolo[1,2-a]triazole-1,3,5,7-tetraone. researchgate.net There is a substantial difference of 2.39 V between the formation potentials of these two radical anions, which corresponds to an electron upconversion value of over 50 kcal mol⁻¹. researchgate.net This indicates that a low-energy input can trigger a high-energy chemical transformation. For the complete conversion of 4-phenyl-1,2,4-triazoline-3,5-dione, only 0.1 F mol⁻¹ of electricity is required at the reduction potential of the starting compound. researchgate.net
Dehydrogenation and Oxidation Capabilities
4-Substituted-1,2,4-triazole-3,5-diones (TADs) are known for their dehydrogenating properties and their ability to oxidize various substrates. tandfonline.com They can be used as effective oxidizing agents for the conversion of urazoles and bis-urazoles to their corresponding triazolinediones. tandfonline.com This oxidation can be carried out under mild and heterogeneous conditions using a combination of periodic or iodic acids and sodium nitrite (B80452) in the presence of wet SiO₂. tandfonline.com
The oxidizing power of TADs also extends to the aromatization of 1,4-dihydropyridines to the corresponding pyridine derivatives. researchgate.netsigmaaldrich.com This reaction is efficient and can be performed under mild conditions. Furthermore, TADs can oxidize alcohols to aldehydes and ketones. tandfonline.com The reaction of 4-phenyl-1,2,4-triazoline-3,5-dione with primary alcohols can yield different products depending on the reaction conditions. With secondary alcohols, the major products are typically the corresponding ketones. researchgate.net
Nucleophilic Additions and Substitutions Involving the Anion
The anion of 1,2,4-triazolidine-3,5-dione, often referred to as a urazole (B1197782) anion, can act as a nucleophile in various addition and substitution reactions. The pKa values of the ene products formed from the reaction of triazolinediones with alkenes have been measured, providing insight into the acidity of the N-H proton and the nucleophilicity of the resulting anion. researchgate.net
The urazole anion can participate in nucleophilic ring-closure reactions. For example, the reaction of 4-phenylurazole with trans-1,2-dichloroethylene in the presence of 4-phenyl-1,2,4-triazoline-3,5-dione can lead to a 1:1:1-adduct, with the reaction mechanism likely proceeding through a 1,4-dipole intermediate. researchgate.net
Below is a table summarizing some of the key reaction types involving the 1,2,4-triazolidine-3,5-dione scaffold.
| Reaction Type | Reactant(s) | Key Intermediate(s) | Product(s) |
| Electrophilic Addition | 4-Phenyl-1,2,4-triazoline-3,5-dione, Olefins | Zwitterionic species, Diradicals | Cycloadducts, Ene products |
| Homo-Diels-Alder | N-Methyl-1,2,4-triazoline-3,5-dione, Bicycloalkadienes | - | Strained heterocyclic compounds |
| Electrochemical Reduction | 4-Phenyl-1,2,4-triazoline-3,5-dione | Radical anion, π-dimer, σ-dimeric dianion | Triazolo[1,2-a]triazole-1,3,5,7-tetraone |
| Dehydrogenation/Oxidation | 4-Substituted-1,2,4-triazole-3,5-diones, Alcohols, 1,4-Dihydropyridines | - | Aldehydes/Ketones, Pyridines |
| Nucleophilic Addition | Urazole anion, Electrophiles | - | Substituted urazoles |
Intramolecular Transformations and Rearrangement Reactions (e.g., to Diazetidines)
The intramolecular transformation of the 1,2,4-triazolidine-3,5-dione anion to a diazetidine ring system is not a commonly documented rearrangement. Extensive literature searches have not revealed a direct, well-established mechanism for this specific intramolecular process. However, the broader class of N-substituted 1,2,4-triazoline-3,5-diones (TADs) is well-known to participate in intermolecular reactions that lead to the formation of diazetidine structures.
These reactions are typically [2+2] cycloadditions between the highly reactive N=N double bond of the triazolinedione and an alkene. This process is a powerful method for the synthesis of bicyclic compounds containing a diazetidine ring. For instance, the reaction of N-methyl-1,2,4-triazoline-3,5-dione (MeTAD) with alkenes such as acenaphthylene and indene has been shown to produce the expected [2+2] diazetidine cycloadducts.
While not a direct intramolecular rearrangement of the parent anion, photochemical rearrangements of adducts derived from 1,2,4-triazoline-3,5-diones have been observed. For example, the irradiation of the (4+2)π cycloadduct of 4-phenyl-1,2,4-triazoline-3,5-dione with tropone in methanol leads to photoisomeric products resulting from wustl.eduwustl.edu-sigmatropic rearrangements. This highlights the potential for complex rearrangements within systems containing the triazolidine (B1262331) scaffold under specific conditions, although a direct intramolecular conversion of the anion to a diazetidine remains speculative without further research.
It is important to distinguish these intermolecular cycloadditions and subsequent adduct rearrangements from a true intramolecular rearrangement of the 1,2,4-triazolidine-3,5-dione anion itself. The latter would involve a significant reorganization of the heterocyclic core without the involvement of an external reactant. Based on the available scientific literature, this specific transformation is not a prominent reaction pathway.
Catalytic Cycles and Chain Reactions Initiated by Anionic Species
The anionic form of 1,2,4-triazole (B32235), which is closely related to the 1,2,4-triazolidine-3,5-dione anion (urazole anion), has been identified as a highly effective catalyst in acyl transfer reactions. wustl.eduorganic-chemistry.orgnih.gov This catalytic activity is particularly notable for the aminolysis and transesterification of esters. wustl.eduorganic-chemistry.orgnih.gov
The catalytic cycle is initiated by the deprotonation of 1,2,4-triazole by a strong, non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to generate the catalytically active 1,2,4-triazole anion. organic-chemistry.orgnih.gov This anionic nucleophile then attacks the carbonyl group of an ester, forming a tetrahedral intermediate. Subsequent expulsion of the leaving group (alkoxide or phenoxide) generates a highly reactive N-acyltriazole intermediate. This intermediate is then readily attacked by a nucleophile (an amine or an alcohol), transferring the acyl group and regenerating the 1,2,4-triazole anion, which can then enter another catalytic cycle.
The efficiency of the 1,2,4-triazole anion in this catalytic role is attributed to its optimal pKa, which allows for its generation with a suitable base while maintaining sufficient nucleophilicity to attack the ester. organic-chemistry.org The catalytic protocol has been shown to be effective for the acetylation of amines, transesterification of alcohols, and the acylation of oxazolidinones. organic-chemistry.org
In addition to these catalytic cycles, radical anion chain reactions have been proposed for related triazolinediones. For example, the conversion of 4-substituted-1,2,4-triazoline-3,5-diones (RTADs) to their deaza dimers can be catalyzed by electron donors. This process is suggested to proceed through a radical anion chain reaction. A key step in the proposed mechanism is the [4+2] cycloaddition of a triazolinedione radical anion with a neutral triazolinedione molecule, representing a rare example of a radical anion Diels-Alder reaction.
The ability of the 1,2,4-triazolidine-3,5-dione scaffold to exist in an anionic form and participate in these catalytic and chain reaction pathways underscores its significance in synthetic organic chemistry.
Coordination Chemistry of the 1,2,4 Triazolidine 3,5 Dione Anion and Its Ligand Derivatives
Ligand Design and Anionic Coordination Modes of the 1,2,4-Triazolidine-3,5-dione Scaffold
The 1,2,4-triazolidine-3,5-dione anion possesses several potential donor atoms, including the two carbonyl oxygen atoms and the three nitrogen atoms of the heterocyclic ring. Upon deprotonation of the N1-H or N2-H proton of the parent urazole (B1197782), the resulting anion can engage in coordination with metal centers. The most prevalent coordination mode observed in related 1,2,4-triazolate systems is a bridging fashion where the N1 and N2 atoms bind to two different metal centers. mdpi.commdpi.com This N1,N2-bridging mode is highly effective for constructing extended one-, two-, and three-dimensional structures.
Ligand design strategies frequently involve the functionalization of the N4 position of the urazole ring. mdpi.com This position is synthetically accessible and allows for the introduction of a wide range of organic substituents without sterically hindering the primary N1,N2-coordination sites. By varying the substituent at N4, researchers can modulate key properties of the resulting coordination complexes, such as:
Solubility: Introducing alkyl or aryl groups can enhance solubility in various organic solvents.
Steric Hindrance: Bulky substituents can influence the coordination geometry around the metal center and control the dimensionality of the resulting polymeric network.
Secondary Functional Groups: Attaching additional donor groups to the N4 substituent can create polydentate or chelating ligands, leading to more complex and stable structures. nih.gov
While the N1,N2-bridging mode is dominant for forming polymeric structures, other coordination modes, such as monodentate coordination through a single nitrogen or oxygen atom, are also possible, particularly in discrete molecular complexes.
Synthesis and Characterization of Metal Complexes
Chelation and Polydentate Binding Site Formation with Transition Metals
While the parent urazolate anion typically acts as a bridging ligand, derivatives can be designed to achieve chelation and polydentate binding. By introducing coordinating groups (e.g., pyridyl, carboxylate) onto the N4 substituent, the ligand can bind to a single metal center through multiple donor sites, forming stable five- or six-membered chelate rings. nih.govnih.gov This approach leads to the formation of discrete, thermodynamically stable complexes. For instance, a ligand featuring a pyridyl group attached to the N4 position can act as a bidentate N,N'-chelating agent, coordinating to a transition metal through one of the triazole nitrogens and the pyridyl nitrogen. Such polydentate ligands are instrumental in creating mononuclear or small polynuclear complexes with specific geometries and magnetic properties. researchgate.net
| Metal Ion | Ligand Type | Coordination Mode | Resulting Structure |
| Cu(II) | 4-pyridyl-urazolate | N,N'-Chelation | Mononuclear complex |
| Ni(II) | 4-aminoalkyl-urazolate | N,N'-Chelation | Mononuclear complex |
| Zn(II) | 4-carboxy-urazolate | N,O-Chelation & Bridging | Coordination polymer |
| Co(II) | Urazolato (unsubstituted) | N1,N2-Bridging | Trinuclear or polymeric |
Influence of Counter-Anions on Coordination Geometry and Structures
In the assembly of cationic coordination frameworks, counter-anions, even those considered non-coordinating, can exert a significant influence on the final structure. rsc.orgmdpi.com This phenomenon, known as the "template effect," arises from the ability of anions to direct the self-assembly process through non-covalent interactions, such as hydrogen bonding with the ligand or solvent molecules. mdpi.com The size, shape, and charge of the counter-anion (e.g., ClO₄⁻, BF₄⁻, NO₃⁻, PF₆⁻) can determine the packing arrangement of coordination chains or layers, influence the degree of interpenetration in frameworks, and ultimately dictate the dimensionality and topology of the resulting architecture. nih.govnih.gov For example, a smaller, more coordinating anion might become incorporated into the primary coordination sphere of the metal, whereas a larger, non-coordinating anion might occupy voids within the framework, stabilizing a particular porous structure through weak interactions. mdpi.comnih.gov
| Metal-Ligand System | Counter-Anion | Structural Outcome | Reference |
| [Co(bis-triazole)]²⁺ | ClO₄⁻ | 2D Layered Network | rsc.org |
| [Co(bis-triazole)]²⁺ | NO₃⁻ | 3D Interpenetrated Framework | rsc.org |
| [Fe(bis-triazole)]²⁺ | BF₄⁻ | 3D Interpenetrated Framework | mdpi.com |
| [Ag(triazole-pyridine)]⁺ | PF₆⁻ | 1D Helical Chain | nih.gov |
Supramolecular Assembly and Metal-Organic Frameworks (MOFs)
The predictable N1,N2-bridging capability of the urazolate anion makes it an excellent linker for the construction of extended supramolecular assemblies and robust Metal-Organic Frameworks (MOFs). mdpi.com These materials are of great interest due to their potential applications in gas storage, separation, and catalysis, which are directly related to their structural properties like dimensionality, topology, and porosity. researchgate.netnih.gov
Construction of Zero- to Three-Dimensional Coordination Architectures
The dimensionality of the final structure is a direct consequence of the coordination geometry of the metal ion and the connectivity of the urazolate linker.
Zero-Dimensional (0D) Architectures: These are discrete molecules, such as dinuclear or trinuclear clusters, where a limited number of metal ions are bridged by the urazolate ligands. mdpi.com They are typically formed when the coordination sites of the metal ions are saturated by a small number of linkers and terminal ligands.
One-Dimensional (1D) Architectures: When metal ions that can be linked in a linear fashion are combined with the N1,N2-bridging urazolate, infinite chains are formed. These can be simple linear chains or more complex helical or zigzag structures. mdpi.com
Two-Dimensional (2D) Architectures: If metal ions with three or more coplanar coordination sites are used, the urazolate linkers can connect them to form layered or sheet-like structures. These 2D networks often exhibit (4,4) or honeycomb topologies.
Three-Dimensional (3D) Architectures: The use of metal ions or secondary building units (SBUs) with octahedral or other non-planar coordination geometries allows the urazolate linkers to extend the network in all three dimensions, leading to the formation of robust 3D MOFs. mdpi.comresearchgate.net These frameworks can feature complex topologies and often possess permanent porosity.
Role of the 1,2,4-Triazolidine-3,5-dione Anion as a Linker in Polymeric Systems
In the context of coordination polymers and MOFs, the 1,2,4-triazolidine-3,5-dione anion functions as an exodentate linker, connecting two or more metal centers. mdpi.com Its rigid, compact structure and well-defined N1,N2-bridging mode provide a predictable means of propagating a network. The distance between the N1 and N2 atoms (~2.4 Å) results in short, strong linkages between metal centers, which can facilitate magnetic exchange interactions in polynuclear systems. mdpi.com The combination of urazolate linkers with other auxiliary ligands, such as dicarboxylates, can lead to the formation of pillared-layer frameworks with tunable pore sizes and chemical environments, tailored for specific applications like selective gas adsorption. nih.gov
| Linker System | Metal Ion | Dimensionality | Key Structural Feature |
| Urazolato | Fe(II) | 1D | Linear chains with N1,N2-bridging |
| 4-Phenylurazolato | Cu(II) | 2D | Square-grid layers |
| Urazolato + Terephthalate | Zn(II) | 3D | Pillared-layer framework with tunable pores |
| 4,4'-bis(urazolato) | Cd(II) | 3D | Diamondoid network |
Spectroscopic Signatures of Metal-Ligand Interactions in Complexes
The formation of coordination complexes between the 1,2,4-triazolidine-3,5-dione anion (urazolate) and metal ions induces significant changes in the electronic and vibrational states of the ligand. These changes are readily observable through various spectroscopic techniques, primarily Fourier-transform infrared (FT-IR), UV-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy. Analysis of these spectral shifts provides crucial insights into the coordination mode, the nature of the metal-ligand bond, and the geometry of the resulting complex. While detailed spectroscopic studies specifically on metal-urazolate complexes are not extensively documented, strong inferences can be drawn from the well-studied coordination chemistry of analogous heterocyclic dione (B5365651) ligands, such as uracil (B121893) and its derivatives. uobaghdad.edu.iq
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the donor atoms of the urazolate ligand involved in coordination. The uncoordinated urazolate anion exhibits characteristic vibrational bands corresponding to N-H and C=O stretching frequencies. The position and intensity of these bands are highly sensitive to the electronic environment, and thus change upon complexation with a metal ion.
Key Vibrational Modes:
C=O Stretching Vibrations (ν(C=O)): The 1,2,4-triazolidine-3,5-dione ring contains two carbonyl groups. In the free anion, these groups give rise to strong absorption bands in the 1700-1600 cm⁻¹ region. Upon coordination of a metal ion through one or both of the carbonyl oxygens, a redistribution of electron density occurs, leading to a weakening of the C=O double bond. This weakening results in a shift of the ν(C=O) band to a lower frequency (a redshift). The magnitude of this shift can provide information about the strength of the metal-oxygen bond.
N-H Stretching and Bending Vibrations: The urazolate anion is formed by deprotonation, typically at the N1 or N4 position. researchgate.net The remaining N-H groups exhibit stretching (ν(N-H)) and bending (δ(N-H)) vibrations, usually observed around 3200-3000 cm⁻¹ and 1600-1500 cm⁻¹, respectively. If one of the ring nitrogens acts as the donor atom to the metal center, the ν(N-H) and δ(N-H) bands are expected to shift, typically to lower wavenumbers, due to the drainage of electron density from the nitrogen atom towards the metal.
Far-IR Region (M-L Vibrations): The most direct evidence of coordination comes from the appearance of new, weak absorption bands in the far-infrared region (typically below 600 cm⁻¹). These bands are absent in the spectrum of the free ligand and are attributed to the stretching vibrations of the newly formed metal-ligand bonds. Bands assigned to ν(M-N) and ν(M-O) provide definitive proof of coordination through the nitrogen and oxygen atoms, respectively. ajol.info
Studies on the analogous ligand uracil have shown that coordination can occur via the deprotonated N1 or N3 atoms, or through the carbonyl oxygen at the C2 or C4 position. uobaghdad.edu.iq For instance, when uracil coordinates as a bidentate ligand through a nitrogen atom and a carbonyl oxygen atom, shifts in both the N-H and C=O vibrational modes are observed, along with the appearance of new M-N and M-O bands. uobaghdad.edu.iq A similar pattern is anticipated for the urazolate anion.
Table 1: Expected IR Spectral Changes upon Urazolate Coordination
| Vibrational Mode | Typical Frequency (Free Ligand) | Expected Shift upon Coordination | Reason for Shift |
| ν(C=O) | ~1700-1600 cm⁻¹ | Shift to lower frequency (redshift) | Weakening of the C=O bond due to electron donation from oxygen to the metal center. |
| ν(N-H) | ~3200-3000 cm⁻¹ | Shift to lower frequency | Weakening of the N-H bond upon coordination of the adjacent ring nitrogen atom. |
| δ(N-H) | ~1600-1500 cm⁻¹ | Shift in position and/or change in intensity | Alteration of the electronic environment of the N-H bond upon metal binding. |
| ν(M-O) / ν(M-N) | Not present | Appearance of new bands in the far-IR region (~600-200 cm⁻¹) | Formation of new coordinate bonds between the metal ion and the ligand's oxygen or nitrogen donor atoms. ajol.info |
UV-Visible (UV-Vis) Spectroscopy
Electronic spectroscopy provides information about the electronic transitions within the ligand and the metal ion. The UV-Vis spectrum of the free urazolate ligand is characterized by intense absorption bands in the UV region, which are assigned to π → π* and n → π* transitions within the heterocyclic ring and its carbonyl groups.
Upon complexation, several changes can be observed:
Shifts in Intra-ligand Transitions: The coordination of a metal ion perturbs the energy levels of the ligand's molecular orbitals. This typically causes the π → π* and n → π* bands to shift in position (either to shorter or longer wavelengths, known as hypsochromic or bathochromic shifts, respectively) and change in intensity. nih.gov
Ligand-to-Metal Charge Transfer (LMCT): New, often intense, absorption bands may appear, usually in the near-UV or visible region. These bands arise from the transfer of an electron from a filled orbital on the urazolate ligand to an empty or partially filled d-orbital on the metal center. LMCT bands are a strong indicator of covalent character in the metal-ligand bond.
d-d Transitions: For complexes involving transition metals with partially filled d-orbitals (e.g., Co(II), Ni(II), Cu(II)), weak absorption bands may be observed in the visible region. These bands correspond to electronic transitions between the d-orbitals of the metal ion, which are no longer degenerate in the ligand field environment. The energy and number of these bands are indicative of the coordination geometry (e.g., octahedral, tetrahedral, square planar) around the metal ion. researchgate.net
For example, in studies of transition metal complexes with other triazole derivatives, characteristic d-d transition bands have been used to assign octahedral or tetrahedral geometries to the complexes. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a valuable tool for characterizing the structure of diamagnetic metal-urazolate complexes in solution. The chemical shifts of the ligand's protons (¹H NMR) and carbons (¹³C NMR) are sensitive to changes in electron density upon coordination.
¹H NMR: The urazolate anion has N-H protons whose chemical shifts are particularly informative. Upon coordination through a neighboring nitrogen or oxygen atom, the electron density around the N-H proton is altered, leading to a downfield or upfield shift of its resonance signal. Deshielding of the proton (a downfield shift) is commonly observed when the ligand coordinates to a metal, indicating a withdrawal of electron density.
¹³C NMR: The resonance signals of the carbonyl carbons (C3 and C5) are expected to be significantly affected by coordination. If coordination occurs through the carbonyl oxygen, the carbonyl carbon signal will typically shift, reflecting the change in the C=O bond order and electron density. Similarly, coordination through a ring nitrogen atom will influence the chemical shifts of the adjacent carbon atoms.
While direct NMR data for metal-urazolate complexes is limited, studies on other N-heterocyclic ligands show that coordination to a metal ion generally leads to a downfield shift of the signals for protons and carbons near the coordination site. ajol.infomdpi.com
Advanced Chemical Applications and Synthetic Utility of 1,2,4 Triazolidine 3,5 Dione Derivatives
Building Blocks in Complex Heterocyclic Synthesisorganic-chemistry.orgnih.govnih.gov
The 1,2,4-triazolidine-3,5-dione core serves as a versatile scaffold for the synthesis of a wide array of complex heterocyclic compounds. organic-chemistry.org Its inherent reactivity and multiple functionalization points allow for the construction of novel and intricate molecular frameworks. These derivatives are particularly valuable in the preparation of strained heterocycles, fused ring systems, and in the development of regioselective and stereoselective synthetic methodologies.
Synthesis of Strained and Novel Heterocyclesresearchgate.netmdpi.commdpi.comrsc.org
Derivatives of 1,2,4-triazolidine-3,5-dione are instrumental in the synthesis of strained heterocyclic compounds, often through cycloaddition reactions. For instance, N-substituted 1,2,4-triazoline-3,5-diones (TADs) participate in [2+2+2] cycloadditions, also known as homo-Diels-Alder reactions, with bicycloalkadienes to produce highly strained heterocyclic products. researchgate.net The reactivity of the TAD moiety as a dienophile is a key factor in these transformations.
Furthermore, the 1,3-dipolar cycloaddition reaction is a powerful tool for constructing novel heterocyclic systems. Chiral 4,5-dihydro-1H- organic-chemistry.orgresearchgate.netosi.lv-triazoline molecules, featuring a β-ᴅ-glucopyranoside appendage, have been synthesized via a 1,3-dipolar cycloaddition between various hydrazonyl chlorides and carbohydrate Schiff bases. mdpi.com This approach allows for the creation of enantiopure triazolines with a newly generated stereocenter. mdpi.com
The versatility of 1,2,4-triazole (B32235) derivatives extends to the synthesis of various other novel heterocyclic structures. For example, new series of 1,2,4-triazole-3-thiol derivatives have been synthesized, demonstrating the broad applicability of this scaffold in generating diverse chemical entities. mdpi.com
Formation of Fused Ring Systems (e.g., Triazolo[1,2-a]triazoles)organic-chemistry.orgresearchgate.net
The synthesis of fused ring systems containing the 1,2,4-triazole nucleus is a significant area of research, and 1,2,4-triazolidine-3,5-dione derivatives are key precursors in these synthetic strategies. A variety of methods have been developed for the synthesis of 1,5-fused 1,2,4-triazoles, such as 1,2,4-triazolo[1,5-a]pyridines. organic-chemistry.org These methods often involve the intramolecular cyclization of appropriately substituted precursors.
For example, the synthesis of 1,2,4-triazolo[1,5-a]pyridines can be achieved from N-(pyridin-2-yl)benzimidamides through a PIFA-mediated intramolecular annulation, which involves a direct metal-free oxidative N-N bond formation. organic-chemistry.org Alternative methods utilize I2/KI or chloramine-T to promote the oxidative N-N bond formation from N-aryl amidines, leading to the efficient and scalable synthesis of these fused heterocyclic systems. organic-chemistry.org
The regioselective synthesis of polysubstituted 1,2,4-triazoles and their fused derivatives, such as 4,4'- and 5,5'-bi-(1,2,4-triazoles), can be accomplished through 1,3-dipolar cycloaddition reactions of nitrilimines with aza- and diaza-butadiene derivatives. researchgate.net
Regioselective and Stereoselective Synthetic Approachesmdpi.com
The development of regioselective and stereoselective methods for the synthesis of 1,2,4-triazole derivatives is crucial for accessing specific isomers with desired biological activities or chemical properties. Asymmetric synthesis has been successfully employed to create chiral 4,5-dihydro-1H- organic-chemistry.orgresearchgate.netosi.lv-triazoline molecules. mdpi.com By using a chiral auxiliary, such as a carbohydrate, it is possible to control the stereochemistry of the newly formed chiral center during a 1,3-dipolar cycloaddition reaction. mdpi.com
Single-crystal X-ray analysis has been used to confirm the absolute configuration of these stereoselectively synthesized molecules, providing definitive evidence of the (S)-configuration at the newly generated stereocenter. mdpi.com The ability to control both the regioselectivity and stereoselectivity in these reactions opens up avenues for the synthesis of a wide range of enantiomerically pure and structurally diverse heterocyclic compounds.
Versatile Reagents in Organic Transformations
Beyond their role as synthetic building blocks, 1,2,4-triazolidine-3,5-dione derivatives also function as versatile reagents in various organic transformations. Their unique electronic and structural features enable them to act as efficient trapping agents for unstable intermediates and as selective oxidizing agents.
Trapping of Unstable Chemical Intermediates
The high reactivity of certain 1,2,4-triazolidine-3,5-dione derivatives makes them excellent reagents for trapping transient and unstable chemical intermediates. This application is particularly valuable in mechanistic studies and in the development of new synthetic methodologies. For example, 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) has been utilized to regioselectively install a leaving group at the allylic position of allyl alcohols through an azo-ene reaction. acs.org This reaction proceeds through an intermediate that can be trapped, setting the stage for subsequent transformations. acs.org
The ability to intercept reactive species allows for the functionalization of molecules in ways that might not be achievable through direct methods. This highlights the utility of triazolidinedione derivatives as powerful tools for manipulating chemical reactivity.
Oxidizing Agents in Selective Organic Conversionsresearchgate.netosi.lv
Derivatives of 1,2,4-triazolidine-3,5-dione have been employed as effective oxidizing agents in a range of selective organic conversions. For instance, 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione is an effective reagent for the oxidation of 1,3,5-trisubstituted pyrazolines to their corresponding pyrazoles under mild conditions, affording moderate to good yields at room temperature. researchgate.net
Another notable application is the oxidation of urazoles and bis-urazoles to their corresponding triazolinediones. This conversion can be achieved in excellent yields using a combination of silica (B1680970) chloride, wet SiO2, and sodium nitrite (B80452) in dichloromethane (B109758) at room temperature. researchgate.net The mild reaction conditions and high efficiency make this a valuable synthetic method.
The oxidation of 4-phenyl-1-pivaloylsemicarbazide leads to the formation of two structural isomers, one of which is 1-tert-butyl-4-phenyl-1,2,4-triazolidine-3,5-dione, showcasing the role of oxidation in the formation of the triazolidinedione ring itself. osi.lv
Interactive Data Table of Research Findings
Below is a summary of the synthetic applications of 1,2,4-triazolidine-3,5-dione derivatives discussed in this article.
| Application | Specific Derivative/Reagent | Transformation | Key Features | Reference |
| Synthesis of Strained Heterocycles | N-substituted 1,2,4-triazoline-3,5-diones (TADs) | [2+2+2] cycloaddition with bicycloalkadienes | Forms highly strained heterocyclic products | researchgate.net |
| Synthesis of Fused Ring Systems | N-(pyridin-2-yl)benzimidamides | PIFA-mediated intramolecular annulation | Metal-free oxidative N-N bond formation | organic-chemistry.org |
| Regioselective Synthesis | Nitrilimines and aza/diaza-butadienes | 1,3-dipolar cycloaddition | Forms polysubstituted bi-(1,2,4-triazoles) | researchgate.net |
| Stereoselective Synthesis | Hydrazonyl chlorides and carbohydrate Schiff bases | 1,3-dipolar cycloaddition | Asymmetric synthesis of chiral triazolines | mdpi.com |
| Trapping Intermediates | 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) | Azo-ene reaction with allyl alcohols | Regioselective installation of a leaving group | acs.org |
| Selective Oxidation | 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione | Oxidation of pyrazolines to pyrazoles | Mild conditions, room temperature | researchgate.net |
| Selective Oxidation | Silica chloride/NaNO2/wet SiO2 | Oxidation of urazoles to triazolinediones | Excellent yields, mild conditions | researchgate.net |
Derivatization Strategies for Analytical Studies of Chemical Species
Derivatives of 1,2,4-triazolidine-3,5-dione serve as potent derivatizing agents in analytical chemistry, enhancing the detectability and separation of various chemical species. Their high reactivity, particularly towards compounds with conjugated diene systems, allows for the formation of stable adducts with improved analytical properties. This strategy is particularly valuable for molecules that lack a strong chromophore or electrophore, thereby enabling their analysis by techniques such as liquid chromatography coupled with mass spectrometry (LC-MS).
A notable application is the use of 4-(4-nitrophenyl)-1,2,4-triazoline-3,5-dione (NPTAD) for the analysis of 25-hydroxyvitamin D3 in human plasma. nih.gov The derivatization of 25-hydroxyvitamin D3 with NPTAD significantly enhances its detectability. In the negative-ion mode of electron capture atmospheric pressure chemical ionization-mass spectrometry (LC/ECAPCI-MS), the NPTAD derivative of 25-hydroxyvitamin D3 exhibits a 30-fold increase in sensitivity compared to the underivatized compound. nih.gov This derivatization-LC/ECAPCI-MS method has proven effective for plasma assays, demonstrating satisfactory results in terms of sensitivity, specificity, and analytical throughput. nih.gov
| Derivatizing Agent | Analyte | Analytical Technique | Key Finding | Reference |
|---|---|---|---|---|
| 4-(4-nitrophenyl)-1,2,4-triazoline-3,5-dione (NPTAD) | 25-hydroxyvitamin D3 | LC/ECAPCI-MS | The NPTAD derivative showed a 30-fold higher sensitivity compared to the intact compound. | nih.gov |
Applications in Advanced Materials Chemistry
The unique chemical properties of the 1,2,4-triazole system, particularly its electron-deficient nature, have led to its incorporation into advanced materials. researchgate.net Derivatives of 1,2,4-triazolidine-3,5-dione are utilized in the synthesis of functional materials with applications ranging from electronics to biocompatible systems. The triazole moiety can improve material solubility, enhance thermal stability, and introduce specific functionalities for creating materials with tailored properties. researchgate.net
Development of Polymers and Materials Incorporating Triazoline Moieties
The synthesis of polymers incorporating triazole or triazoline moieties has become a significant area of research in materials science. researchgate.net These heterocyclic units can be introduced into the polymer backbone or as pendant groups to impart desirable characteristics. The "click" chemistry approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a common and efficient method for synthesizing triazole-containing polymers. mdpi.commdpi.com
Researchers have developed various types of polymers featuring these moieties:
Conjugated Polymers: A conjugated polymer based on alternating 1-alkyl-1,2,4-triazole and sulfur-nitrogen units has been synthesized. This material exhibits high solubility in several non-polar organic solvents and shows a broad absorption band in the 400 to 600 nm range, indicating potential for optoelectronic applications. researchgate.net
Block Copolymers: Poly(styrene-block-lactic acid) (PS-b-PLA) copolymers with a triazole ring at the junction between the blocks have been prepared via a "click" strategy. mdpi.com These copolymers self-assemble into ordered nanostructures. The presence of the triazole moiety provides functional properties to the final material, such as the ability to bind with metallic centers. mdpi.com
Porous Organic Polymers (POPs): Triazole moieties have been incorporated into magnetic ionic porous organic polymers. These materials can serve as catalysts in organic synthesis, for example, in the preparation of hybrid pyridines. rsc.org
Biocompatible Materials: Lignin, a renewable feedstock, has been used to develop a biocompatible hydrogel. The copolymer was modified with a triazole moiety to enhance its antimicrobial and antibiofilm activities, suggesting applications as an anti-infective ointment. researchgate.net
| Polymer Type | Monomers/Precursors | Key Properties | Potential Applications | Reference |
|---|---|---|---|---|
| Conjugated Polymer | bis-N-sulfinyl-3,5-diamino-1-dodecyl-1,2,4-triazole | High solubility, broad absorption (400-600 nm) | Optoelectronic devices | researchgate.net |
| Block Copolymer | Azide-terminated polystyrene, Acetylene-terminated poly(lactic acid) | Self-assembly into nanostructures, functional binding sites | Nanopatterning, functional porous membranes | mdpi.com |
| Porous Organic Polymer (POP) | - | Magnetic, porous structure, catalytic activity | Heterogeneous catalysis | rsc.org |
| Biocompatible Hydrogel | Lignin, Polyoxazoline, Triazole moiety | Antimicrobial and antibiofilm activity | Anti-infective ointments | researchgate.net |
Role in Photon Upconversion Processes for Energy Harvesting
Photon upconversion, the process of converting lower-energy photons into higher-energy ones, is a critical technology for applications in solar energy harvesting and bioimaging. Triplet-triplet annihilation (TTA) is a prominent mechanism for achieving this conversion. rsc.org In this context, derivatives of 1,2,4-triazolidine-3,5-dione have been shown to participate in a phenomenon described as "electron upconversion." researchgate.net
Specifically, the electroreduction of 4-phenyl-1,2,4-triazoline-3,5-dione under aprotic conditions initiates a chain reaction that transforms it into triazolo[1,2-a]triazole-1,3,5,7-tetraone. researchgate.net This process involves the conversion of the radical anion of the starting material into the radical anion of the product. A key finding is the significant difference of 2.39 V between the formation potentials of these two radical anions. This potential difference corresponds to an "electron upconversion" value exceeding 50 kcal mol⁻¹. researchgate.net
The mechanism involves the initial formation of radical anions which undergo a rapid, reversible dimerization. This dimer then converts to a σ-dimeric dianion, which acts as the key intermediate. This dianion donates an electron to a neutral starting material molecule, leading to the formation of the product's radical anion and perpetuating the catalytic cycle. researchgate.net For a complete conversion, only a catalytic amount of electricity (0.1 F mol⁻¹) is required, highlighting the efficiency of this chain reaction. researchgate.net
| Parameter | Value | Significance | Reference |
|---|---|---|---|
| Starting Compound | 4-phenyl-1,2,4-triazoline-3,5-dione | Initiates the upconversion chain reaction. | researchgate.net |
| Product | triazolo[1,2-a]triazole-1,3,5,7-tetraone | The final product of the transformation. | researchgate.net |
| Potential Difference (ΔE) | 2.39 V | Difference in formation potentials between the radical anion of the product and the starting material. | researchgate.net |
| Energy Upconversion | > 50 kcal mol⁻¹ | Represents a significant energy gain in the electron transfer process. | researchgate.net |
Future Research Directions for 1,2,4-Triazolidine-3,5-dione, ion(1-)
The 1,2,4-triazolidine-3,5-dione anion, the conjugate base of urazole (B1197782), represents a versatile heterocyclic scaffold with significant untapped potential in various chemical disciplines. While its derivatives have seen extensive use, the parent anion itself is a subject ripe for future investigation. This article explores promising avenues for research, focusing on expanding its synthetic utility, understanding its fundamental properties through computational methods, exploring novel reactivity, designing advanced coordination materials, and innovating in materials science and synthetic chemistry.
Q & A
Q. What synthetic methodologies are recommended for preparing 1,2,4-Triazolidine-3,5-dione derivatives, and how can reaction conditions be optimized?
- Methodological Answer: Synthesis routes for analogous heterocycles (e.g., thiadiazolidines) suggest cyclization of urea derivatives or reactions between isocyanates and nucleophiles under controlled conditions. For example, sealed-tube reactions (120–180°C) in ethanol or dichloromethane with acid catalysis (e.g., trifluoroacetic acid) have been effective for related triazolo-triazines . Optimization can employ factorial design to test variables like temperature, solvent polarity, and stoichiometry. Post-synthesis, purity is validated via HPLC, and yields are quantified gravimetrically .
Q. Which spectroscopic and analytical techniques are critical for characterizing 1,2,4-Triazolidine-3,5-dione derivatives?
- Methodological Answer: Use multinuclear NMR (¹H, ¹³C, ¹⁵N) to confirm ring structure and substituent positions. IR spectroscopy identifies carbonyl stretches (1650–1750 cm⁻¹). High-resolution mass spectrometry (HRMS) verifies molecular ions, while X-ray crystallography resolves crystal packing and bond angles. For ionic derivatives, conductometric titration can confirm charge states .
Q. How can researchers assess the hydrolytic stability of 1,2,4-Triazolidine-3,5-dione derivatives under varying pH conditions?
- Methodological Answer: Perform accelerated stability testing by incubating compounds in buffered solutions (pH 1–13) at 25–60°C. Monitor degradation via UV-Vis spectroscopy or LC-MS. Pseudo-first-order kinetics can model degradation rates, while Arrhenius plots predict shelf-life under standard conditions .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions between computational predictions and observed reactivity in 1,2,4-Triazolidine-3,5-dione derivatives?
- Methodological Answer: Conduct kinetic isotope effect (KIE) studies to identify rate-determining steps. Pair experimental data (e.g., reaction rates under varying temperatures) with Density Functional Theory (DFT) calculations to model transition states. Use trapping agents (e.g., TEMPO) to isolate intermediates for spectroscopic validation .
Q. How can researchers design a factorial experiment to evaluate substituent effects on the electrochemical properties of 1,2,4-Triazolidine-3,5-dione derivatives?
- Methodological Answer: Apply a 2³ factorial design to test variables: substituent electronegativity (e.g., –NO₂, –CH₃), solvent polarity (DMF vs. acetonitrile), and scan rate (50–200 mV/s). Cyclic voltammetry measures redox potentials, while multivariate regression correlates substituent Hammett constants (σ) with observed potentials .
Q. What theoretical frameworks guide the study of electronic effects on the stability of 1,2,4-Triazolidine-3,5-dione, ion(1−)?
- Methodological Answer: Use molecular orbital theory (HOMO-LUMO analysis) to predict electron-rich sites prone to nucleophilic attack. Pair with Natural Bond Orbital (NBO) analysis to quantify charge distribution. Correlate computational data (DFT) with experimental stability assays (e.g., thermal gravimetric analysis) .
Q. How can orthogonal design optimize the synthesis of 1,2,4-Triazolidine-3,5-dione derivatives for high-throughput screening?
- Methodological Answer: Select factors (e.g., catalyst loading, solvent, temperature) and levels based on preliminary screening. Use an L9 orthogonal array to reduce experiments while maximizing data coverage. Analyze yields via ANOVA, identifying significant factors (p < 0.05). Confirm robustness using response surface methodology (RSM) .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported spectroscopic data for 1,2,4-Triazolidine-3,5-dione derivatives?
Q. What statistical methods are appropriate for analyzing batch-to-batch variability in 1,2,4-Triazolidine-3,5-dione synthesis?
- Methodological Answer: Apply multivariate analysis (e.g., PCA) to identify outlier batches. Use control charts (X-bar and R charts) to monitor critical parameters (e.g., purity, yield). Design of Experiments (DoE) can isolate factors causing variability, such as reagent lot differences or humidity .
Theoretical and Conceptual Frameworks
Q. How can researchers align mechanistic studies of 1,2,4-Triazolidine-3,5-dione reactivity with existing heterocyclic chemistry theories?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
